2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile
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Overview
Description
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of an indole moiety linked to a conjugated polyene chain, which is further connected to a propanedinitrile group. The compound’s structure imparts distinct optical and electronic properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then subjected to a series of condensation reactions to form the conjugated polyene chain. The final step involves the introduction of the propanedinitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique optical and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile: shares similarities with other indole-based compounds and conjugated polyenes.
Indole derivatives: Compounds like tryptophan and serotonin have similar indole structures but differ in their functional groups and biological activities.
Conjugated polyenes: Compounds such as beta-carotene and lycopene have similar conjugated systems but differ in their overall structures and properties.
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety with a conjugated polyene chain and a propanedinitrile group. This unique structure imparts distinct optical and electronic properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19N3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C20H19N3/c1-20(2)17-11-8-9-12-18(17)23(3)19(20)13-7-5-4-6-10-16(14-21)15-22/h4-13H,1-3H3/b6-4+,7-5+,19-13+ |
InChI Key |
IKNBYJUOYHXNCJ-LPKSLABBSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/C=C(C#N)C#N)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC=C(C#N)C#N)C)C |
Origin of Product |
United States |
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